1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1354950-29-0
VCID: VC2937192
InChI: InChI=1S/C11H15FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5,8,13H,6-7H2,1-2H3
SMILES: CC(C1=C(C=CC=C1F)OCCOC)O
Molecular Formula: C11H15FO3
Molecular Weight: 214.23 g/mol

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

CAS No.: 1354950-29-0

Cat. No.: VC2937192

Molecular Formula: C11H15FO3

Molecular Weight: 214.23 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol - 1354950-29-0

Specification

CAS No. 1354950-29-0
Molecular Formula C11H15FO3
Molecular Weight 214.23 g/mol
IUPAC Name 1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanol
Standard InChI InChI=1S/C11H15FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5,8,13H,6-7H2,1-2H3
Standard InChI Key FOMYCDKDGUYSTJ-UHFFFAOYSA-N
SMILES CC(C1=C(C=CC=C1F)OCCOC)O
Canonical SMILES CC(C1=C(C=CC=C1F)OCCOC)O

Introduction

Chemical Identity and Basic Properties

PropertyValue
Common Name1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol
CAS Number1354950-29-0
Molecular FormulaC11H15FO3
Molecular Weight214.23 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available

Structural Characteristics

The molecular structure of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol features an aromatic core with strategically positioned functional groups that define its chemical properties and reactivity. The central benzene ring provides a rigid framework with predictable geometric constraints and characteristic aromatic reactivity patterns. The fluorine atom at position 2 introduces a strong electron-withdrawing effect through both inductive and resonance mechanisms, significantly affecting the electron distribution within the aromatic system and influencing the reactivity of the entire molecule. The methoxyethoxy group at position 6 extends from the aromatic core with an ether linkage, adding spatial extension and additional polar character to the molecule. The ethanol moiety attached directly to the aromatic ring at position 1 contains a secondary alcohol functional group that presents a reactive site for numerous potential chemical transformations including oxidation, dehydration, and nucleophilic substitution reactions.

The three-dimensional arrangement of these functional groups around the aromatic core creates a molecule with distinct spatial regions of varying polarity and reactivity. The aromatic ring provides a planar, relatively hydrophobic region, while the fluorine atom creates a locale of high electronegativity. The methoxyethoxy chain extends into space, offering flexibility and additional polar interaction sites through its oxygen atoms. The secondary alcohol group introduces a hydrogen bond donor site, complementing the hydrogen bond acceptor capabilities of the ether oxygens in the methoxyethoxy chain. This molecular architecture, combining rigid and flexible elements alongside varied functional groups, contributes to the compound's potential utility as a building block in complex organic synthesis and possible applications in medicinal chemistry where specific spatial arrangements of functional groups can be crucial for biological activity.

Stereochemistry

The stereochemical features of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol contribute significantly to its three-dimensional structure and potential interactions. The compound contains a stereogenic center at the carbon atom bearing the hydroxyl group, as this carbon is attached to four different entities: the aromatic ring, a hydrogen atom, a hydroxyl group, and a methyl group. This tetrahedral arrangement creates the potential for two distinct spatial configurations - the R and S enantiomers - which are non-superimposable mirror images of each other. These enantiomers would have identical physical properties (melting point, boiling point, solubility in achiral solvents) but would differ in their optical rotation and potentially in their biological activities if the compound were to be used in pharmaceutical applications. The existence of this chiral center is particularly relevant as biological systems often interact differently with different enantiomers due to the inherent chirality of biological receptors and enzymes.

Unless specifically synthesized using asymmetric methods or separated through chiral resolution techniques, the compound would typically exist as a racemic mixture containing equal amounts of both enantiomers. The preparation of enantiomerically pure versions would require either stereoselective synthesis approaches or separation techniques such as chiral chromatography or crystallization of diastereomeric derivatives. Analytical methods for determining the enantiomeric composition would include chiral HPLC, polarimetry, and NMR spectroscopy using chiral shift reagents, all of which could provide valuable data on the stereochemical profile of prepared samples of this compound. The stereochemical purity would be particularly important for applications in pharmaceutical development, where regulatory requirements often demand high enantiomeric purity.

Chemical Reactivity

The diverse functional groups in 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol offer multiple sites for chemical reactions, creating opportunities for selective transformations and derivatization. The secondary alcohol group represents one of the most reactive sites within the molecule, capable of participating in numerous reactions characteristic of alcohols. This hydroxyl group can undergo oxidation to form a ketone using reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or under Swern conditions. Dehydration reactions could convert the alcohol to an alkene, potentially leading to styrene derivatives through the elimination of water under acidic conditions or through reactions with phosphorus oxychloride or thionyl chloride. The alcohol can also serve as a nucleophile in substitution reactions to form ethers or esters, or it can be converted to a leaving group via tosylation or mesylation to facilitate further functional group transformations.

The methoxyethoxy substituent, while generally less reactive than the alcohol, still presents opportunities for chemical modification under specific conditions. The ether linkages could potentially undergo cleavage with strong acids such as hydrobromic acid or hydroiodic acid, or with certain Lewis acids such as boron tribromide, providing access to phenolic intermediates for further functionalization. The methoxy terminus could be selectively demethylated to generate a terminal hydroxyl group, extending the possible derivatization pathways. The aromatic ring, despite being somewhat deactivated by the fluorine substituent, remains capable of undergoing various electrophilic aromatic substitution reactions at the remaining unsubstituted positions, particularly at positions meta to the fluorine atom. The fluorine substituent itself is generally quite stable and resistant to displacement under most conditions, though it could potentially be replaced through certain nucleophilic aromatic substitution reactions if activated by additional electron-withdrawing groups.

Electronic Effects and Reaction Selectivity

The electronic distribution within 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol significantly influences its chemical reactivity and the selectivity of potential reactions. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring through both inductive and resonance effects. This electronic withdrawal deactivates the ring toward electrophilic aromatic substitution reactions while potentially activating it toward nucleophilic aromatic substitution at specific positions. This electronic effect also influences the acidity of neighboring groups, potentially making the hydroxyl group slightly more acidic than in comparable non-fluorinated compounds. The methoxyethoxy group, in contrast, donates electron density to the aromatic ring through resonance, particularly affecting the ortho and para positions. This creates an interesting electronic situation where opposing electronic effects from the fluorine and methoxyethoxy substituents influence the reactivity at different positions of the aromatic ring.

The position of potential new substitutions on the aromatic ring would be governed by these electronic effects. Electrophilic aromatic substitution reactions would likely favor positions that are meta to the fluorine atom but ortho or para to the electron-donating methoxyethoxy group. The combined directing effects of these substituents create a predictable pattern of reactivity that could be exploited in selective synthetic modifications. The secondary alcohol functionality, being attached directly to the aromatic ring, may also be influenced by these electronic effects, potentially altering its reactivity compared to simpler aliphatic secondary alcohols. This complex interplay of electronic effects makes 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol an interesting subject for studying how multiple substituents collectively influence reactivity patterns in synthetic organic chemistry.

Spectroscopic Characterization

Comprehensive spectroscopic analysis would be essential for confirming the structure and purity of synthesized 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information through multiple experiments including 1H, 13C, and 19F NMR. In the 1H NMR spectrum, the methyl group of the ethanol moiety would appear as a characteristic doublet at approximately 1.2-1.5 ppm with coupling to the adjacent methine proton. The methine proton (CH-OH) would generate a quartet at approximately 4.8-5.2 ppm due to coupling with the methyl protons, potentially showing additional splitting from coupling to the hydroxyl proton. The methoxy group would produce a singlet at approximately 3.3-3.5 ppm, while the ethoxy chain protons would appear as complex multiplets in the 3.5-4.5 ppm region. The aromatic protons would generate signals in the 6.5-7.5 ppm range, with specific patterns influenced by the fluorine coupling. The hydroxyl proton would produce a signal that might appear at variable chemical shifts (typically 1.5-4.0 ppm) depending on concentration, temperature, and the presence of hydrogen-bonding interactions.

The 13C NMR spectrum would display distinctive signals for each carbon environment, with the aromatic carbons appearing in the 110-160 ppm region and showing characteristic splitting patterns due to coupling with the fluorine atom. The carbons directly attached to fluorine would show large coupling constants (typically 240-250 Hz), while carbons positioned ortho, meta, and para to the fluorine would show progressively smaller coupling constants. The carbinol carbon (CH-OH) would appear at approximately 65-75 ppm, the methyl carbon at 20-25 ppm, and the carbons of the methoxyethoxy chain in the 50-75 ppm range. The 19F NMR spectrum would provide valuable information specific to the fluorine environment, typically showing a signal in the range of -110 to -140 ppm relative to CFCl3, with potential coupling to neighboring aromatic protons. The techniques for characterizing similar fluorinated aromatic compounds are well-established in the literature, with advanced methods like those mentioned in search result , which describes using ESI-MS spectroscopy for structure confirmation of complex organic molecules.

Mass Spectrometric and Infrared Analysis

Mass spectrometry would offer crucial information about the molecular weight and fragmentation pattern of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol, aiding in structure elucidation and purity assessment. The molecular ion peak would be expected at m/z 214, corresponding to the calculated molecular weight of C11H15FO3. Common fragmentation patterns might include the loss of the hydroxyl group (M-17), cleavage of the C-C bond adjacent to the carbinol carbon resulting in loss of CH3 (M-15), and various fragmentations of the methoxyethoxy chain. The base peak might result from these fragmentations or from rearrangements characteristic of aromatic alcohols and ethers. High-resolution mass spectrometry would provide the exact mass measurement, allowing confirmation of the molecular formula through comparison with the calculated exact mass. Additional mass spectrometric techniques such as tandem MS/MS could provide further structural insights through controlled fragmentation experiments, potentially distinguishing between structural isomers if needed for unambiguous identification.

Infrared (IR) spectroscopy would provide complementary structural information through the identification of characteristic functional group absorptions. The IR spectrum would feature several distinctive absorption bands that reflect the functional groups present in the molecule. A prominent, broad band in the 3200-3600 cm-1 region would indicate the O-H stretching vibration of the secondary alcohol, with the exact position and breadth influenced by hydrogen bonding interactions. Multiple C-H stretching bands would appear in the 2800-3000 cm-1 range, corresponding to both aromatic and aliphatic C-H bonds. The aromatic ring would generate C=C stretching absorptions in the 1450-1600 cm-1 region, while C-O stretching vibrations from both the alcohol and ether functionalities would produce strong bands in the 1050-1150 cm-1 range. A distinctive absorption in the 1000-1400 cm-1 region would correspond to the C-F stretching vibration, providing specific evidence for the presence of the fluorine substituent on the aromatic ring. Modern analytical approaches, such as those outlined in search result , which mentions using IR spectroscopy alongside NMR and MS techniques, would be appropriate for comprehensive characterization of this compound.

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